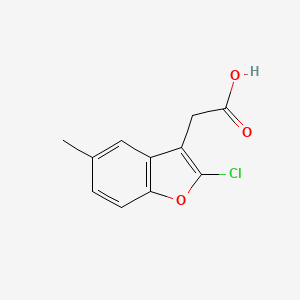
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid, often involves the construction of the benzofuran ring through various methods. One common method is the free radical cyclization cascade, which is an effective way to prepare complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions, making it suitable for constructing complex benzofuran ring systems .
Industrial Production Methods
Industrial production of benzofuran derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
化学反应分析
Types of Reactions
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted benzofuran derivatives.
科学研究应用
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid has several scientific research applications, including:
Industry: Utilized in the production of various chemical products and materials.
作用机制
The mechanism of action of 2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exert their effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways
相似化合物的比较
2-(2-Chloro-5-methylbenzofuran-3-yl)acetic acid can be compared with other benzofuran derivatives, such as:
2-Acetylbenzofuran: Known for its use in the synthesis of more complex benzofuran compounds.
Indole-3-acetic acid: A plant hormone with diverse biological activities and applications in agriculture and medicine.
属性
分子式 |
C11H9ClO3 |
|---|---|
分子量 |
224.64 g/mol |
IUPAC 名称 |
2-(2-chloro-5-methyl-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C11H9ClO3/c1-6-2-3-9-7(4-6)8(5-10(13)14)11(12)15-9/h2-4H,5H2,1H3,(H,13,14) |
InChI 键 |
BTTWCZQJWAYUQT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=C2CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-1-isobutylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B15057202.png)
![6-(Benzo[B]thiophen-2-YL)-2,3,5,6-tetrahydroimidazo[2,1-B]thiazole](/img/structure/B15057207.png)
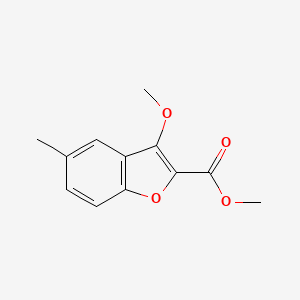
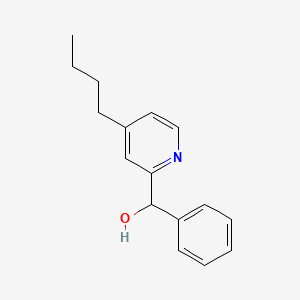
![2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole](/img/structure/B15057225.png)
![2-amino-1-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B15057233.png)
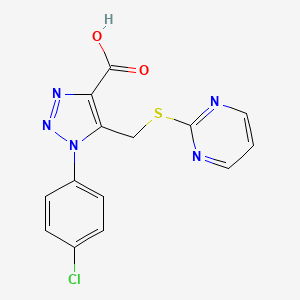
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
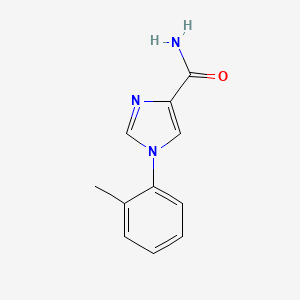

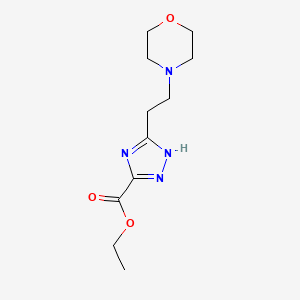
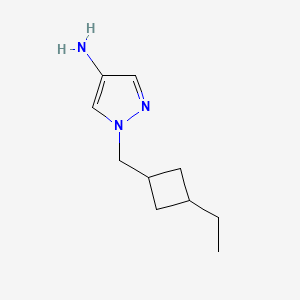
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
